molecular formula C17H19N5O3 B3731082 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B3731082
M. Wt: 341.4 g/mol
InChI Key: BVTQDWVXVBOPAS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused bicyclic core structure. Key features include:

  • 8-position substitution: A methyl group, enhancing lipophilicity.
  • 2-position substitution: A morpholin-4-yl group, which may improve solubility and pharmacokinetic properties .
    The hydroxyl group at the 3-position of the phenyl ring distinguishes it from analogs with methoxy, methylsulfanyl, or other substituents. This structural motif is critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-9-14(24)22-15(12-3-2-4-13(23)10-12)19-16(20-17(22)18-11)21-5-7-25-8-6-21/h2-4,9-10,15,23H,5-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTQDWVXVBOPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a [4+2] cycloaddition reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via nucleophilic substitution reactions.

    Incorporation of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic displacement reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can undergo reduction under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced triazine compounds, and substituted morpholine derivatives.

Scientific Research Applications

4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including UV-absorbers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as topoisomerases and kinases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights structural differences and calculated properties of key analogs:

Compound Name 4-Position Substituent 2-Position Substituent Molecular Weight logP Bioactivity (MIC against E. coli/S. aureus) Reference
Target Compound 3-Hydroxyphenyl Morpholin-4-yl ~425.45* ~2.1† Not reported -
4-(3-Methoxyphenyl)-8-methyl-2-(4-methylanilino)-analog 3-Methoxyphenyl 4-Methylanilino 406.44 3.1‡ 256 µg/mL
4-(2-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazinyl)-8-methyl analog 2-Methoxyphenyl 4-(4-Methoxyphenyl)piperazinyl 460.54 3.5281 Not reported
8-Methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazinyl)-analog 4-(Methylsulfanyl)phenyl 4-Phenylpiperazinyl 446.57 ~3.8§ Not reported
4-Aryl-8-methyl-2-thioxo analogs (e.g., 8a–e) Varied aryl groups Thioxo (S) ~350–400 N/A 256 µg/mL

*Estimated based on molecular formula (C₁₉H₂₀N₆O₃).
†Predicted using fragment-based methods (hydroxyl reduces logP vs. methoxy).
‡Calculated from .
§Estimated based on methylsulfanyl group contribution.

Key Observations :

  • Hydroxyphenyl vs. Methoxyphenyl : The hydroxyl group in the target compound likely enhances hydrogen-bonding capacity but reduces lipophilicity compared to methoxy analogs. This may influence membrane permeability and metabolic stability .
  • Morpholin-4-yl vs.
  • Thioxo Substitution : 2-Thioxo derivatives () exhibit antibacterial activity but lack the morpholine or piperazine moieties, suggesting divergent mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 2
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

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